Tenofovir Alafenamide Fumarate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*15-,16+,33+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUJNSGGPUCLQZ-FQQAACOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N12O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027740 | |
| Record name | Tenofovir alafenamide fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1069.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392275-56-7 | |
| Record name | Tenofovir alafenamide fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-isopropyl 2-((S)-(((R)-1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)(phenoxy)phosphorylamino)propanoate hemifumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR ALAFENAMIDE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWF6Q91TZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties of Tenofovir Alafenamide Fumarate
Tenofovir (B777) Alafenamide, in its fumarate (B1241708) salt form, possesses distinct chemical and physical characteristics that are crucial to its function as a prodrug.
| Property | Value |
| IUPAC Name | Isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methylethoxy]methyl-phenoxy-phosphoryl]amino]propanoate |
| CAS Number | 379270-37-8 |
| Molecular Formula | C21H29N6O5P |
| Molecular Weight | 476.474 g/mol |
| Physical Appearance | Information not readily available in search results. |
| Solubility | Information not readily available in search results. |
| Melting Point | Information not readily available in search results. |
Intracellular Pharmacokinetics and Bioactivation of Tenofovir Alafenamide
Cellular Uptake Mechanisms of Tenofovir (B777) Alafenamide
The entry of Tenofovir Alafenamide (TAF) into cells is a critical first step in its mechanism of action and is mediated by both active transport and passive diffusion. drugbank.comasm.orgnih.govasm.org This dual mechanism ensures efficient uptake into target cells, such as hepatocytes and lymphocytes. asm.orgasm.org
The cellular uptake of TAF is significantly facilitated by specific protein transporters. In hepatocytes, the organic anion transporting polypeptides OATP1B1 and OATP1B3 play a crucial role in the active transport of TAF into the cells. drugbank.comasm.orgnih.govasm.orgeuropa.eunih.gov Studies using transfected cell lines have demonstrated that the uptake of TAF is higher in cells expressing these transporters. asm.orgnih.gov For instance, the uptake rate of TAF was observed to be 12.0 and 24.1 pmol/min/10^6 cells in cells expressing OATP1B1 and OATP1B3, respectively, compared to 9.0 pmol/min/10^6 cells in cells without these transporters. asm.org The involvement of these transporters is further confirmed by the fact that known inhibitors of OATP1B1 and OATP1B3, such as rifampin, can completely block this transporter-dependent uptake. asm.org
While uptake transporters facilitate the entry of TAF into cells, efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) work to pump the drug out of the cells. oup.com TAF is a substrate for both P-gp and BCRP. oup.comeuropa.eu Therefore, the net intracellular concentration of TAF is a balance between the activities of these uptake and efflux transporters. dovepress.comnih.gov Co-administration of drugs that inhibit P-gp and BCRP can lead to increased plasma concentrations of TAF. europa.eu
It is important to note that unlike its parent compound tenofovir, TAF is not a substrate for the renal organic anion transporters OAT1 and OAT3. capes.gov.br This characteristic is significant as it means TAF is less likely to accumulate in the renal proximal tubules in an OAT-dependent manner, potentially leading to an improved renal safety profile. capes.gov.br
In addition to active transport, TAF also enters cells via passive diffusion. drugbank.comasm.orgnih.govasm.orgeuropa.eunih.gov This is attributed to the lipophilic nature of the prodrug, which allows it to more readily cross cell membranes compared to the more polar tenofovir. drugbank.comnih.gov The masking of the negative charges on the phosphonate (B1237965) group in TAF enhances its lipophilicity and, consequently, its ability to diffuse passively across the lipid bilayer of the cell membrane. drugbank.comnih.gov Even in the absence of active transporters, TAF demonstrates a high rate of passive permeability, with an uptake rate of 9.0 pmol/min/10^6 cells in wild-type CHO cells. asm.org While transporters like OATP1B1 and OATP1B3 contribute to its uptake, the high passive permeability of TAF suggests that this mechanism plays a substantial role, especially in hepatocytes. nih.gov
Table 1: Cellular Uptake Mechanisms of Tenofovir Alafenamide
| Mechanism | Key Proteins/Characteristics | Role in TAF Uptake | Supporting Evidence |
|---|---|---|---|
| Active Transport | OATP1B1, OATP1B3 | Facilitate hepatic uptake of TAF. | Increased TAF uptake in cells overexpressing these transporters. asm.orgnih.gov |
| P-gp, BCRP | Efflux TAF from cells, limiting intracellular concentration. | TAF is a known substrate for these efflux pumps. oup.comeuropa.eu | |
| Passive Diffusion | High lipophilicity | Allows TAF to cross cell membranes independently of transporters. | High uptake rates observed even in cells lacking specific transporters. asm.org |
Role of Specific Transporters (e.g., OATP1B1, OATP1B3, P-gp, BCRP) in Prodrug Entry
Intracellular Metabolic Conversion Pathways to Tenofovir Diphosphate (B83284) (TFV-DP)
Once inside the cell, Tenofovir Alafenamide (TAF) undergoes a multi-step metabolic conversion to its pharmacologically active form, tenofovir diphosphate (TFV-DP). asm.orgasm.orgeuropa.eunih.govsamipharmapk.com This bioactivation process is crucial for the antiviral activity of the drug.
The initial step in the intracellular metabolism of TAF is the hydrolysis of the alafenamide moiety. asm.orgnih.govnih.govasm.orgnih.govresearchgate.netasm.orgoup.com This reaction is catalyzed by specific intracellular esterases. asm.orgnih.govnih.govasm.orgnih.govresearchgate.netasm.orgoup.com The primary enzymes involved are Cathepsin A (CatA) and Carboxylesterase 1 (CES1). asm.orgnih.govnih.govasm.orgnih.govresearchgate.netasm.orgoup.com
In lymphoid cells and peripheral blood mononuclear cells (PBMCs), CatA, a lysosomal serine protease, is the major hydrolase responsible for cleaving the carboxyester bond in TAF. asm.orgnih.govasm.orgoup.com This enzymatic action releases a metastable intermediate, which then forms a tenofovir-alanine conjugate. nih.gov
In the liver, however, the primary enzyme responsible for TAF hydrolysis is CES1. asm.orgasm.orgnih.govnih.govasm.orgasm.org While CatA is also present in hepatocytes, studies have shown that CES1 plays a more significant role in the hepatic activation of TAF. asm.orgasm.orgnih.govnih.govasm.orgasm.org In vitro studies have demonstrated that at their respective physiological pH environments, the catalytic activity of CatA (pH 5.2) is approximately 1,000-fold higher than that of CES1 (pH 7.2). nih.govresearchgate.net However, the protein expression of CES1 in the liver is about 200-fold higher than that of CatA, suggesting that CES1's contribution to hepatic TAF hydrolysis is greater. nih.gov Overexpression of CES1 in HEK293T cells led to a 5-fold increase in intracellular TAF hydrolysis, compared to a 2-fold increase with CatA overexpression. asm.orgnih.govresearchgate.netasm.org The hydrolysis by either CatA or CES1 leads to the formation of the intermediate metabolite, tenofovir-alanine. nih.govnih.gov
Following the initial hydrolysis, the resulting tenofovir is then subjected to two sequential phosphorylation steps to become the active antiviral agent, tenofovir diphosphate (TFV-DP). nih.govoup.comwikipedia.orgaidsmap.comasm.orgpharmgkb.orgasm.org This phosphorylation cascade is carried out by endogenous cellular kinases. aidsmap.comasm.orgpharmgkb.orgasm.org
The first phosphorylation step, the conversion of tenofovir to tenofovir monophosphate, is performed by adenylate kinase 2 (AK2) in peripheral blood mononuclear cells (PBMCs), as well as in vaginal and colon tissues. aidsmap.compharmgkb.org Subsequently, the second phosphorylation, converting tenofovir monophosphate to the active tenofovir diphosphate, is carried out by different enzymes depending on the tissue. aidsmap.compharmgkb.org In PBMCs and vaginal tissue, both pyruvate (B1213749) kinase isoenzymes (PKM and PKLR) are capable of this conversion. aidsmap.com In contrast, in colon tissue, creatine (B1669601) kinase muscle isoenzyme (CKM) is responsible for this final phosphorylation step. aidsmap.compharmgkb.org This tissue-specific kinase activity highlights the complexity of TAF's intracellular activation. The resulting TFV-DP is the active form that inhibits viral reverse transcriptase. nih.govwikipedia.orgplos.org
Table 2: Intracellular Metabolic Conversion of Tenofovir Alafenamide
| Step | Enzyme(s) | Location | Product |
|---|---|---|---|
| Hydrolysis | Cathepsin A (CatA) | Lymphoid cells, PBMCs | Tenofovir-alanine |
| Carboxylesterase 1 (CES1) | Liver | Tenofovir-alanine | |
| First Phosphorylation | Adenylate Kinase 2 (AK2) | PBMCs, vaginal and colon tissue | Tenofovir monophosphate |
| Second Phosphorylation | Pyruvate Kinase (PKM, PKLR) | PBMCs, vaginal tissue | Tenofovir diphosphate (TFV-DP) |
| Creatine Kinase (CKM) | Colon tissue | Tenofovir diphosphate (TFV-DP) |
Esterase-Mediated Hydrolysis (e.g., Cathepsin A, Carboxylesterase 1) of the Alafenamide Moiety
Intracellular Distribution and Retention Kinetics of Active Metabolites
A key feature of Tenofovir Alafenamide (TAF) is its ability to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), with a prolonged retention time. drugbank.comasm.orgnih.govasm.orgnih.gov This is a direct result of its efficient cellular uptake and intracellular activation pathway.
Studies have shown that TAF leads to significantly higher intracellular levels of TFV-DP compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). nih.gov In one study, switching from a TDF-containing regimen to a TAF-containing regimen resulted in a 2.41-fold increase in intracellular TFV-DP concentrations in peripheral blood mononuclear cells (PBMCs). nih.gov Specifically, geometric mean TFV-DP concentrations increased from 346.85 fmol/10^6 cells with TDF to 834.70 fmol/10^6 cells with TAF. nih.gov This enhanced intracellular accumulation is attributed to the greater plasma stability of TAF, which allows more of the prodrug to enter cells before being converted to tenofovir. nih.gov
Once formed, TFV-DP is trapped within the cell due to its ionic charge and exhibits a long intracellular half-life. asm.org In primary human hepatocytes, TFV-DP has been shown to persist with a half-life of over 24 hours. asm.orgasm.orgnih.gov In PBMCs, the intracellular half-life of TFV-DP has been estimated to be as long as 48 to over 150 hours. nih.govasm.org This prolonged intracellular retention of the active metabolite contributes to the sustained antiviral effect of TAF.
The distribution of TAF and its metabolites is also noteworthy. TAF has been shown to accumulate more in PBMCs compared to red blood cells. drugbank.com In preclinical studies with dogs, oral administration of TAF resulted in 5- to 15-fold greater concentrations of tenofovir in lymphatic organs compared to an equivalent dose of TDF. oup.com This preferential distribution to target tissues for HIV infection further underscores the efficiency of TAF as a prodrug.
Table 3: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)
| Drug Regimen | Cell Type | Mean TFV-DP Concentration (fmol/106 cells) | Fold Change |
|---|---|---|---|
| Tenofovir Disoproxil Fumarate (TDF) | PBMCs | 346.85 | - |
| Tenofovir Alafenamide (TAF) | PBMCs | 834.70 | 2.41 |
Data from a study involving patients switching from TDF to TAF regimens. nih.gov
Comparative Intracellular Pharmacokinetics with Tenofovir Disoproxil Fumarate (TDF)
Tenofovir alafenamide (TAF) was developed as a prodrug of tenofovir to improve upon the pharmacokinetic profile of tenofovir disoproxil fumarate (TDF). dovepress.comnih.gov The primary distinction in their pharmacokinetic profiles lies in their stability in plasma and subsequent metabolism. TDF is rapidly converted to tenofovir in the plasma by esterases. tdm-monografie.org In contrast, TAF demonstrates greater plasma stability, allowing more of the intact prodrug to enter target cells, such as peripheral blood mononuclear cells (PBMCs). dovepress.comnih.govasm.orgnatap.org
This differential stability and cellular uptake mechanism leads to a significant divergence in the plasma and intracellular concentrations of tenofovir and its active metabolite, tenofovir diphosphate (TFV-DP). natap.org Clinical studies have consistently shown that administration of TAF results in substantially lower plasma concentrations of tenofovir compared to TDF, while achieving significantly higher intracellular concentrations of the pharmacologically active TFV-DP. natap.orgnih.govengland.nhs.uk This targeted delivery of tenofovir to its site of action is a key feature of TAF's design. natap.org
Differential Cellular Accumulation of Active Metabolites
A hallmark of Tenofovir Alafenamide's (TAF) pharmacokinetic profile is its enhanced efficiency in delivering the active metabolite, tenofovir diphosphate (TFV-DP), to target cells compared to Tenofovir Disoproxil Fumarate (TDF). hiv.gov This leads to a significant difference in the intracellular accumulation of TFV-DP.
Numerous studies have quantified this difference. In one study, patients who switched from a TDF-containing regimen to a TAF-containing regimen experienced a 2.41-fold increase in cell-associated TFV-DP in peripheral blood mononuclear cells (PBMCs). nih.gov Another analysis combining data from three studies found that TFV-DP levels in PBMCs were 4.4-fold higher with TAF compared to TDF. natap.org Further research has reported even more substantial differences, with some studies indicating that TAF can lead to 5.3 to 7.3-fold higher intracellular concentrations of TFV-DP in PBMCs than TDF. england.nhs.ukhiv.gov One study even found that TFV-DP levels in lymph nodes were 6-fold higher with TAF. natap.org
This increased intracellular accumulation is a direct result of TAF's greater stability in plasma, which allows the prodrug to be more efficiently taken up by cells before being converted to tenofovir and subsequently phosphorylated to TFV-DP. natap.orgnih.gov The enzyme responsible for the primary intracellular conversion of TAF is cathepsin A in PBMCs and macrophages, and carboxylesterase 1 in hepatocytes. europa.eunih.gov
The following table summarizes the comparative intracellular concentrations of TFV-DP from various studies:
| Study Population | TAF Regimen | TDF Regimen | Fold Increase in Intracellular TFV-DP with TAF | Tissue/Cell Type | Citation |
| HIV-infected patients (switched from TDF to TAF) | TAF/FTC/EVG/COBI | TDF/FTC/EVG/COBI | 2.41 | PBMCs | nih.gov |
| HIV-infected patients | E/C/F/TAF | E/C/F/TDF (Stribild) | 4.4 | PBMCs | natap.org |
| Adults without HIV | FTC/TAF | FTC/TDF | 6.7 - 7.3 | PBMCs | hiv.gov |
| HIV-infected adults | TAF-containing regimen | TDF-containing regimen | 5.3 | PBMCs | england.nhs.uk |
| Healthy volunteers | TAF/FTC | TDF/FTC | 9.2 - 9.6 | PBMCs | natap.org |
| HIV-infected individuals | TAF-based regimen | TDF-based regimen | 6 | Lymph Nodes | natap.org |
TAF: Tenofovir Alafenamide, TDF: Tenofovir Disoproxil Fumarate, FTC: Emtricitabine (B123318), EVG: Elvitegravir, COBI: Cobicistat, E/C/F: Elvitegravir/Cobicistat/Emtricitabine, PBMCs: Peripheral Blood Mononuclear Cells
Comparative Half-Life of Intracellular Tenofovir Diphosphate
The intracellular half-life of the active metabolite, tenofovir diphosphate (TFV-DP), is a critical factor in maintaining sustained antiviral activity. Studies comparing Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) have investigated this parameter.
One study reported that the intracellular half-life of TFV-DP in peripheral blood mononuclear cells (PBMCs) appeared numerically longer for TAF, at 2.9 days (69.6 hours), compared to 2.1 days (50.4 hours) for TDF, although this difference was not statistically significant. hiv.govaidsmap.com Other reports in the literature indicate a broad range for the intracellular half-life of TFV-DP, from 87 to over 150 hours. nih.gov In resting PBMCs, the intracellular half-life of tenofovir diphosphate has been reported to be 50 hours, while in activated PBMCs, it is 10 hours. tdm-monografie.org
The prolonged presence of TFV-DP within the target cells contributes to the sustained therapeutic effect of the drug. The higher initial intracellular concentrations achieved with TAF, combined with its long half-life, contribute to its potent antiviral efficacy. asm.orghiv.gov
| Compound | Intracellular Half-life of Tenofovir Diphosphate (PBMCs) | Citation |
| Tenofovir Alafenamide (TAF) | 2.9 days (69.6 hours) | hiv.govaidsmap.com |
| Tenofovir Disoproxil Fumarate (TDF) | 2.1 days (50.4 hours) | hiv.govaidsmap.com |
| Tenofovir Diphosphate (general) | 87 to >150 hours | nih.gov |
| Tenofovir Diphosphate (resting PBMCs) | 50 hours | tdm-monografie.org |
| Tenofovir Diphosphate (activated PBMCs) | 10 hours | tdm-monografie.org |
PBMCs: Peripheral Blood Mononuclear Cells
Molecular Mechanism of Antiviral Action
Target Identification: Viral Reverse Transcriptase Inhibition
The primary target of tenofovir (B777) alafenamide is the viral enzyme reverse transcriptase (RT) in HIV and the analogous DNA polymerase in HBV. drugbank.compatsnap.comgenome.jp These enzymes are essential for the replication of these viruses, as they are responsible for converting the viral RNA genome into DNA, a crucial step for integration into the host cell's genome. patsnap.compatsnap.com
TAF, being a prodrug, is designed for efficient cell permeation. askgileadmedical.com Once inside the target cells, such as lymphocytes and hepatocytes, it is converted to tenofovir. askgileadmedical.comnih.gov Cellular enzymes then phosphorylate tenofovir in two steps, first to tenofovir monophosphate by adenylate kinases and subsequently to its active form, tenofovir diphosphate (B83284) (TFV-DP), by nucleoside diphosphate kinases. smpdb.ca
TFV-DP is a structural analog of the natural substrate deoxyadenosine (B7792050) triphosphate (dATP). patsnap.com This structural similarity allows TFV-DP to compete with dATP for binding to the active site of the viral reverse transcriptase. drugbank.com The incorporation of TFV-DP into the growing viral DNA chain is a key step in its antiviral action. patsnap.com
Mechanism of DNA Chain Termination by Tenofovir Diphosphate
The incorporation of tenofovir diphosphate (TFV-DP) into the nascent viral DNA strand is the critical event that leads to the cessation of DNA synthesis. patsnap.com Unlike the natural deoxyadenosine triphosphate (dATP), TFV-DP lacks a 3'-hydroxyl group on its ribose-like sugar moiety. patsnap.compatsnap.com
This 3'-hydroxyl group is indispensable for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, a fundamental step in the elongation of the DNA chain. patsnap.compatsnap.com By incorporating TFV-DP, the viral reverse transcriptase effectively introduces a dead end into the DNA strand. patsnap.com The absence of the 3'-OH group prevents the addition of subsequent nucleotides, thereby causing obligatory chain termination and halting the replication of the viral genome. drugbank.compatsnap.com
Interaction with Viral Polymerase Active Sites
Tenofovir diphosphate (TFV-DP) directly interacts with the active site of viral polymerases, such as HIV reverse transcriptase and HBV DNA polymerase. patsnap.comnih.gov As a competitive inhibitor, TFV-DP vies with the endogenous substrate, deoxyadenosine triphosphate (dATP), for binding to the enzyme's active site. nih.gov The affinity of TFV-DP for the viral polymerase is a critical determinant of its antiviral potency. nih.gov
Once bound, the polymerase can incorporate TFV-DP into the growing DNA chain. Beyond competitive inhibition, the binding of TFV-DP to the reverse transcriptase can also induce conformational changes in the enzyme, which may further inhibit its catalytic activity. patsnap.com This dual mechanism of action, involving both competitive inhibition and chain termination, contributes to its robust antiviral effect. patsnap.com
Specificity and Selectivity of Action in Viral Replication
A crucial aspect of an effective antiviral agent is its ability to selectively target viral processes without significantly affecting host cellular functions. Tenofovir demonstrates a high degree of specificity for viral reverse transcriptase over human DNA polymerases. patsnap.com
The active metabolite, tenofovir diphosphate (TFV-DP), has a significantly higher affinity for viral reverse transcriptase compared to human cellular DNA polymerases such as DNA polymerase α, δ, and ε. patsnap.comnih.gov This selectivity is attributed to differences in the active sites of the viral and human enzymes. While TFV-DP is an efficient substrate for viral polymerases, it is a poor substrate and a weak inhibitor of human DNA polymerases. nih.gov This minimizes the interference with host cell DNA replication and contributes to the favorable safety profile of the drug. patsnap.com
The antiviral activity of TAF has been demonstrated across various HIV-1 groups and subtypes, as well as HIV-2. asm.org Studies have shown that TAF maintains its potency against viral strains that may have developed resistance to other nucleoside reverse transcriptase inhibitors. chlc.ptnih.gov
Table of Antiviral Activity:
| Virus | Cell Type | EC50 (nM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| HIV-1 | MT-4 cells | 5-7 | 4.7 | >903 |
| HIV-1 | PBMCs | 5-7 | >42 | >1,385 |
| HIV-1 | MT-2 cells | 5-7 | 42 | >8,853 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data sourced from in vitro studies. asm.org
In Vitro Antiviral Potency Against Viral Strains (e.g., HIV, HBV)
TAF has demonstrated potent antiviral activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV) in various in vitro studies. oup.comnih.gov It exhibits activity against all major HIV-1 groups and subtypes, as well as HIV-2. nih.govasm.org For HBV, TAF has shown broad cross-genotype activity against wild-type clinical isolates and maintains susceptibility against many drug-resistant strains. uw.edu Specifically, it has shown efficacy against lamivudine- and entecavir-resistant HBV variants. oup.com While TAF is highly specific for HIV and HBV, weak antiviral activity has been observed against herpes simplex virus 2 (HSV-2). nih.govnih.gov Additionally, studies have shown that TAF can inhibit the lytic DNA replication of the Epstein-Barr virus (EBV). pnas.orgpnas.org
Half-maximal Effective Concentration (EC50) and Cytotoxicity Concentration (CC50) Determination in Cell Culture
The in vitro potency of TAF has been quantified through the determination of its half-maximal effective concentration (EC50) and 50% cytotoxic concentration (CC50) in various cell lines. The EC50 is a measure of the drug concentration required to inhibit viral replication by 50%, while the CC50 indicates the concentration at which the drug becomes toxic to cells. A higher selectivity index (SI), the ratio of CC50 to EC50, signifies a more favorable therapeutic window.
In studies involving HIV-1, TAF has shown potent antiviral activity with EC50 values in the low nanomolar range across different cell types, including lymphoid T-cell lines and primary human peripheral blood mononuclear cells (PBMCs). oup.comnih.gov For instance, in MT-2 and MT-4 lymphoblastoid T-cell lines infected with HIV-1, TAF's EC50 values ranged from 5 to 7 nM. nih.govasm.org In PBMCs infected with HIV-1, the mean EC50 for TAF was 3.5 nM. asm.orgbiotrend.com The CC50 values for TAF in MT-2 and MT-4 cells were 42 µM and 4.7 µM, respectively, leading to high selectivity indices. nih.govasm.org
Against HBV, TAF also demonstrates significant potency. In HepG2 cells, a human liver cell line, the EC50 values for TAF against a panel of HBV clinical isolates ranged from 34.7 to 134.4 nM, with a mean EC50 of 86.6 nM. europa.eufda.gov The CC50 in HepG2 cells was greater than 44,400 nM, indicating low cytotoxicity. europa.eufda.gov
Interactive Data Table: In Vitro Activity of Tenofovir Alafenamide Fumarate (B1241708)
| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| HIV-1 | MT-2 | 7 | 42 | >8,853 |
| HIV-1 | MT-4 | 5 | 4.7 | >903 |
| HIV-1 | PBMCs | 3.5 (mean) | - | >1,385 |
| HBV | HepG2 | 86.6 (mean) | >44.4 | >512,702 |
Inhibition of Viral Replication in Cell Culture Systems
TAF effectively inhibits the replication of both HIV and HBV in cell culture. nih.govnih.gov As a prodrug, TAF is metabolized intracellularly to its pharmacologically active form, tenofovir diphosphate (TFV-DP). tmda.go.tz TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase in both HIV and HBV. tmda.go.tz By competing with the natural substrate, deoxyadenosine 5'-triphosphate, and being incorporated into the growing viral DNA chain, TFV-DP causes chain termination, thereby halting viral replication. tmda.go.tzaskgileadmedical.com
The superior in vitro potency of TAF compared to TDF is attributed to its greater plasma stability and more efficient intracellular delivery of tenofovir. nih.govnih.gov TAF is more stable in human serum, allowing for better maintenance of its antiviral activity. nih.govnih.gov This stability, combined with its efficient conversion to TFV-DP within target cells, leads to higher intracellular concentrations of the active metabolite. nih.govasm.org Studies have shown that TAF achieves significantly higher levels of TFV-DP in PBMCs compared to TDF. nih.govasm.org This enhanced intracellular accumulation results in more potent inhibition of viral replication at lower drug concentrations.
Studies in Non-Human Primate and Other Animal Models (Focusing on Mechanistic Effects)
Preclinical studies in various animal models, including mice, dogs, and non-human primates, have been crucial in understanding the mechanistic effects of TAF in a living system. nih.govfrontiersin.org These studies have provided valuable insights into the drug's tissue distribution and its impact on viral load surrogates.
Tissue-Specific Distribution of Active Metabolites in Preclinical Models
A key feature of TAF is its preferential distribution to and metabolism within tissues that are primary sites of HIV replication, such as lymphoid tissues. researchgate.net Animal studies have demonstrated that orally administered TAF leads to significantly higher concentrations of the active metabolite, TFV-DP, in lymphoid tissues compared to TDF. nih.gov
In dogs, TAF has been shown to distribute preferentially into peripheral lymphocytes and lymphatic tissues. nih.gov Studies comparing TAF and TDF have revealed that TAF administration results in 6- to 15-fold greater penetration of tenofovir into lymph nodes. nih.gov Similarly, in a humanized mouse model, TAF demonstrated effective delivery to lymphoid tissues. nih.gov This targeted delivery to HIV reservoir sites is a significant advantage, as it allows for high intracellular drug concentrations where the virus replicates, while minimizing systemic exposure to tenofovir. oup.comdrugbank.com In sheep, TAF implants also showed sustained drug levels. nih.gov
Impact on Viral Load Surrogates in Preclinical Models (non-clinical efficacy assessment)
The efficacy of TAF in reducing viral replication has been assessed in preclinical models using viral load surrogates. In humanized mouse models infected with simian immunodeficiency virus (SIV) or HIV, treatment with TAF resulted in complete and sustained viral suppression. frontiersin.org These studies demonstrate the potent in vivo antiviral activity of TAF.
Furthermore, in viral breakthrough assays using clinical HIV-1 isolates, TAF demonstrated a higher barrier to resistance compared to TDF, inhibiting a greater number of isolates at physiological concentrations. nih.gov This suggests that the higher intracellular concentrations of TFV-DP achieved with TAF may be more effective at suppressing viral replication and preventing the emergence of drug-resistant strains.
Assessment of Antiviral Activity in Different Cell Types
The antiviral activity of TAF has been evaluated across a range of cell types relevant to HIV and HBV infection. For HIV, these include primary target cells such as CD4+ T-lymphocytes and monocyte-derived macrophages (MDMs). researchgate.net Studies have shown that TAF is highly potent in both CD4+ T-cells and MDMs, with EC50 values in the nanomolar range. oup.comresearchgate.net The consistent and potent antiviral activity of TAF across these different cell types, which are key reservoirs for HIV, underscores its potential for effective treatment. researchgate.net
For HBV, the primary target cells are hepatocytes. In vitro studies using the HepG2 human hepatoma cell line have demonstrated the potent anti-HBV activity of TAF. europa.eufda.gov TAF is efficiently taken up by hepatocytes and metabolized to TFV-DP, leading to the inhibition of HBV replication. europa.eutmda.go.tz The efficient formation of the active metabolite in these liver cells is central to its efficacy against HBV. europa.eutmda.go.tz
Development of Resistance Mutations in Reverse Transcriptase
The primary mechanism of resistance to tenofovir involves the selection of specific amino acid substitutions in the reverse transcriptase (RT) enzyme of the virus. In vitro studies have demonstrated that the K65R mutation in the RT is a key substitution that confers reduced susceptibility to TAF. researchgate.net This mutation is associated with high-level resistance to tenofovir. i-base.info
Other mutations in the reverse transcriptase can also contribute to tenofovir resistance. These include thymidine (B127349) analogue-associated mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y, and K219Q. asm.org The presence of multiple TAMs can lead to reduced sensitivity to TAF. i-base.info For instance, a high number of TAMs can result in a significant fold change in resistance. i-base.info
In the context of HIV-2, canonical NRTI-associated resistance mutations like K65R, N69S, V111I, Y115F, Q151M, and M184V have been observed in viruses with resistance to TAF. chlc.pt The M184V mutation, while primarily associated with resistance to other NRTIs like lamivudine (B182088) and emtricitabine (B123318), can paradoxically increase the susceptibility of HIV-1 with TAMs to TAF. asm.org
For Hepatitis B Virus (HBV), while TAF has a high barrier to resistance, certain mutations have been studied. nih.govasm.org The rtA181T mutation has been observed, though it doesn't always lead to a decrease in viral suppression. asm.org Some research has also pointed to the rtL269I mutation in patients with an incomplete response to TAF treatment. researchgate.netnih.gov
Table 1: Key Resistance Mutations Associated with Tenofovir Alafenamide
| Virus | Mutation | Effect on TAF Susceptibility | Reference |
|---|---|---|---|
| HIV-1 | K65R | Reduced susceptibility | researchgate.net |
| HIV-1 | Multiple TAMs | Reduced sensitivity | i-base.info |
| HIV-1 | M184V (in presence of TAMs) | Increased sensitivity | asm.org |
| HIV-2 | K65R, N69S, V111I, Y115F, Q151M, M184V | Resistance | chlc.pt |
| HBV | rtA181T | Observed, but clinical significance varies | asm.org |
| HBV | rtL269I | Associated with incomplete response | researchgate.netnih.gov |
Structural Analysis of Resistant Enzyme Mutants
The crystal structure of the reverse transcriptase enzyme provides insights into how resistance mutations affect drug binding and enzyme function. While the structure of HBV RT has not been fully resolved, the homologous structure of HIV-1 RT is often used for analysis. ox.ac.ukmedrxiv.org
Mutations can be categorized based on their location within the enzyme. Those within the active site are more likely to directly interfere with the binding of the NRTI and may impose a higher fitness cost on the virus. nih.gov The K65R mutation, for example, is located in the active site and is thought to reduce the incorporation of tenofovir by the enzyme.
The mechanism of resistance for some mutations involves increased excision of the chain-terminating drug after it has been incorporated into the viral DNA. This can occur through pyrophosphorolysis or ATP-mediated excision. nih.gov
Cross-Resistance Profiles with Other Nucleotide Analogues
Cross-resistance occurs when a mutation that confers resistance to one drug also confers resistance to other drugs in the same class. The resistance profile of TAF is highly correlated with that of TDF, meaning mutations that confer resistance to one generally confer resistance to the other. researchgate.net
However, the higher intracellular concentrations of the active metabolite achieved with TAF can sometimes overcome resistance that is problematic for TDF. asm.orgi-base.info For instance, TAF may retain activity against viruses with certain levels of TDF resistance. researchgate.net
In HBV, isolates with mutations conferring resistance to lamivudine (rtV173L, rtL180M, and rtM204V/I) or entecavir (B133710) (rtL180M, rtM204V plus rtT184G, rtS202G, or rtM250V) generally remain susceptible to tenofovir alafenamide. europa.eu However, the rtA181V and rtN236T mutations in HBV have been shown to decrease susceptibility to TDF. xiahepublishing.com Lamivudine resistance does not confer cross-resistance to tenofovir. mdpi.com
Table 2: Cross-Resistance of Tenofovir Alafenamide with Other NRTIs
| Primary Resistance To | Associated Mutations | Susceptibility to TAF | Reference |
|---|---|---|---|
| Lamivudine (HBV) | rtV173L, rtL180M, rtM204V/I | Susceptible | europa.eu |
| Entecavir (HBV) | rtL180M, rtM204V plus rtT184G, rtS202G, or rtM250V | Susceptible | europa.eu |
| Adefovir (HBV) | rtN236T | May have reduced susceptibility | xiahepublishing.com |
Strategies to Mitigate Resistance Development (Molecular/Cellular Approaches)
Several molecular and cellular strategies can help to mitigate the development of resistance to tenofovir alafenamide.
Higher Intracellular Drug Concentrations: The design of TAF itself is a primary strategy. By achieving higher intracellular concentrations of the active tenofovir diphosphate, TAF can overcome some resistance mutations that affect TDF. asm.orgi-base.info This higher concentration effectively raises the genetic barrier to resistance.
Combination Therapy: Using TAF in combination with other antiretroviral agents that have different resistance profiles is a cornerstone of preventing resistance. xiahepublishing.com This approach makes it more difficult for the virus to develop mutations that can overcome all the drugs in the regimen simultaneously. For instance, combining tenofovir with emtricitabine has been shown to be effective. xiahepublishing.com
Host-Targeting Antivirals: A novel approach to circumvent viral resistance is the development of host-targeting antiviral drugs. jmb.or.kr These drugs target cellular factors that the virus relies on for replication, making it less likely for the virus to develop resistance through mutations in its own proteins. jmb.or.kr
Adherence to Therapy: At a patient level, strict adherence to the prescribed treatment regimen is crucial. Incomplete suppression of the virus due to non-adherence provides an opportunity for resistance mutations to arise and be selected. amegroups.org
Comparative Analysis: Taf Vs. Tdf
The development of TAF from TDF represents a significant step forward in tenofovir-based antiviral therapy. The key differences lie in their pharmacokinetic profiles, which directly impact their efficacy and safety.
| Feature | Tenofovir (B777) Alafenamide Fumarate (B1241708) (TAF) | Tenofovir Disoproxil Fumarate (TDF) |
| Plasma Stability | Higher plasma stability, leading to more efficient delivery to target cells. dovepress.com | Rapidly hydrolyzed to tenofovir in the plasma. dovepress.com |
| Intracellular Concentration | Achieves higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284). drugbank.com | Results in lower intracellular concentrations of tenofovir diphosphate. nih.gov |
| Plasma Tenofovir Levels | Results in significantly lower (about 90% less) plasma concentrations of tenofovir. nih.gov | Leads to higher systemic plasma concentrations of tenofovir. nih.gov |
| Clinical Efficacy | Demonstrates high antiviral efficacy at a much lower dose. dovepress.comgoogle.com | Effective at a higher dose. nih.gov |
Chemical Compound Information
Structural Elucidation and Rationale for the Alafenamide Moiety
Tenofovir (B777) alafenamide was engineered as a novel prodrug of tenofovir with the goal of improving upon its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). nih.gov The core challenge with tenofovir is its phosphonic acid group, which is negatively charged at physiological pH, limiting its passive diffusion across cell membranes and thus its oral bioavailability. drugbank.comdrugbank.com To overcome this, TAF incorporates a unique phosphonamidate promoiety, specifically an L-alanine isopropyl ester linked to a phenyl group. nih.gov
This "alafenamide" moiety is the key to the molecule's enhanced efficacy and safety profile. medicinespatentpool.org It effectively masks the hydrophilic phosphonate (B1237965) group, rendering the entire molecule more lipophilic. drugbank.com This increased lipophilicity facilitates better absorption from the gastrointestinal tract and more efficient diffusion into target cells, such as lymphocytes and hepatocytes. drugbank.comeuropa.eu
Once inside the target cell, the alafenamide moiety is designed to be cleaved by specific intracellular enzymes. The primary enzyme responsible for this activation is cathepsin A (CatA), a hydrolase found in high concentrations within peripheral blood mononuclear cells (PBMCs) and other HIV target cells. europa.eunih.gov This targeted intracellular activation leads to high concentrations of the active metabolite, tenofovir diphosphate (B83284), directly within the cells where HIV replication occurs, while keeping plasma concentrations of tenofovir significantly lower than those observed with TDF. nih.govebi.ac.uk This targeted delivery mechanism is central to the improved renal and bone safety profile of TAF compared to TDF. ebi.ac.uk
The structure of tenofovir alafenamide is a derivative of L-alanine, specifically isopropyl L-alaninate, where one of the amino hydrogens is substituted by an (S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl group. nih.gov This intricate assembly of an amino acid ester and a phenoxy group on the phosphorus atom is crucial for its stability in plasma and its efficient intracellular metabolism. nih.gov
Stereochemical Considerations in Prodrug Design
The molecular structure of tenofovir alafenamide contains three chiral centers, making stereochemistry a critical aspect of its design and function. tmda.go.tzthieme-connect.com The precise spatial arrangement of atoms is essential for its biological activity and interaction with target enzymes.
The three chiral centers are:
The carbon atom in the propyloxy side chain, which has the (R)-configuration. tmda.go.tz
The alpha-carbon of the L-alanine amino acid component, which possesses the (S)-configuration. tmda.go.tz
The phosphorus atom of the phosphonamidate group, which is in the (S)-configuration. tmda.go.tz
This specific stereoisomer, denoted as (R,S,S), is the biologically active form of the drug. The stereochemical purity of TAF is paramount, as different stereoisomers can exhibit varied pharmacokinetic, pharmacodynamic, and toxicological profiles. thieme-connect.com For instance, the diastereomeric impurity known as GS-7339, which has the (R,R,S) configuration, must be carefully controlled and minimized during synthesis and purification. chemicalbook.com
The synthesis strategies are therefore designed to be highly stereoselective to produce the desired (R,S,S) isomer in high purity. The chirality at the propyloxy chain originates from the (R)-9-[2-(hydroxypropyl)adenine] intermediate, while the L-alanine component provides the (S) configuration at the amino acid alpha-carbon. thieme-connect.comthieme-connect.com The final stereocenter at the phosphorus atom is established during the coupling reaction, often involving a stereospecific SN2 mechanism with inversion of configuration. googleapis.com The control of these three chiral centers is a testament to the precision of modern asymmetric synthesis in pharmaceutical development.
Synthetic Routes and Methodologies for Tenofovir Alafenamide
The synthesis of tenofovir alafenamide is a multi-step process that requires precise control over chemical reactions and stereochemistry. While various synthetic routes have been developed, they generally converge on the formation of the key phosphonamidate bond. researchgate.netacs.org
The synthesis of TAF relies on several crucial intermediates. A primary precursor is tenofovir itself, also known as (R)-9-[2-(phosphonomethoxy)propyl]adenine or PMPA. acs.orgresearchgate.netsemanticscholar.org PMPA provides the core structure, including the adenine (B156593) base and the chiral propyl chain.
Other key intermediates in the synthesis of TAF include:
(R)-9-(2-hydroxypropyl)adenine ((R)-HPA) : This is a precursor to PMPA, often synthesized from adenine and (R)-propylene carbonate. thieme-connect.comthieme-connect.com
(R)-Tenofovir phenyl ester and (R)-tenofovir diphenyl ester : These are advanced intermediates used in the final coupling steps to form the phosphonamidate linkage. thieme-connect.comthieme-connect.comthieme-connect.comresearchgate.net
Isopropyl L-alaninate : This provides the amino acid portion of the alafenamide moiety. google.com
Phosphoramidate precursors : Reactive intermediates, such as those with a chloride leaving group, are used to couple with isopropyl L-alaninate. googleapis.comgoogle.com
A novel synthetic approach has also been developed that bypasses PMPA entirely, focusing on a P-alkylation strategy to construct the carbon-phosphorus bond, thereby diversifying the synthetic portfolio for TAF. acs.org
The central transformation in the synthesis of tenofovir alafenamide is the formation of the phosphonamidate bond. One common strategy involves the reaction of a diastereomerically pure chloride precursor with isopropyl L-alaninate. googleapis.com This reaction typically proceeds via a stereospecific SN2 mechanism, which results in an inversion of the configuration at the chiral phosphorus atom. googleapis.com
Another approach utilizes (R)-tenofovir phenyl ester, which is coupled with isopropyl L-alaninate. thieme-connect.com The synthesis of the enantiomeric impurity's precursor, (S)-tenofovir, has been achieved using a Mitsunobu reaction to invert the stereochemistry of the chiral carbon in (R)-HPA. thieme-connect.com
The table below summarizes some of the key coupling reactions and reagents used in TAF synthesis:
| Reaction Type | Key Reagents | Intermediate 1 | Intermediate 2 | Reference |
|---|---|---|---|---|
| Phosphonamidate Formation | Thionyl chloride, Phenol | (S)-Tenofovir | Isopropyl L-alaninate | thieme-connect.comthieme-connect.com |
| Mitsunobu Reaction | Triphenylphosphine, DIAD | (R)-9-(2-hydroxypropyl)adenine | 4-Nitrobenzoic acid | thieme-connect.com |
| P-alkylation | NIS/TfOH | Silylated diphenyl phosphonate | Methylthiomethyl (MTM) ether derivative | acs.org |
These coupling strategies are designed to be efficient and highly stereoselective, ensuring the production of the desired TAF diastereomer. google.com
Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and stereochemical integrity of tenofovir alafenamide.
Purification Techniques:
Crystallization : This is a key method for purifying TAF and its intermediates. It is particularly effective for separating the desired diastereomer from unwanted impurities. googleapis.comgoogle.com For example, crystallization can be used to enrich a mixture with the desired (S,S) diastereomer of TAF. google.com The formation of specific salts, such as the hemifumarate, can also facilitate purification by enhancing the removal of diastereomeric impurities. chemicalbook.com
Chromatography : Various chromatographic techniques are employed for purification and analysis. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs), is crucial for separating and quantifying stereoisomers. thieme-connect.comthieme-connect.com
Characterization Techniques:
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of TAF and to detect and quantify any impurities, including diastereomers. sciencearchives.org Normal-phase HPLC with polysaccharide-coated CSPs is often used for chiral analysis. thieme-connect.comthieme-connect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ³¹P NMR are used to confirm the chemical structure of TAF and its intermediates. thieme-connect.com
Mass Spectrometry (MS) : Provides information on the molecular weight of the compound, confirming its identity. Liquid chromatography-mass spectrometry (LC-MS) is used to identify degradation products. nih.gov
X-ray Diffraction (XRD) : Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of TAF salts, such as the monofumarate or hemifumarate, by identifying their unique diffraction patterns. google.comgoogle.com
The table below details the analytical techniques used for TAF characterization:
| Technique | Purpose | Key Findings/Parameters | Reference |
|---|---|---|---|
| Chiral HPLC | Separation of stereoisomers | Use of Chiralpak AD-H column; mobile phase of n-hexane and isopropanol. | thieme-connect.comthieme-connect.com |
| UPLC | Impurity profiling | Validated method for specificity, accuracy, precision, and linearity. | sciencearchives.org |
| LC-MS | Identification of degradation products | Characterization of hydrolytic pathway products. | nih.gov |
| PXRD | Crystalline form identification | Peaks at specific 2θ values for different salt forms. | google.comgoogle.com |
Coupling and Derivatization Strategies
Fumarate Salt Formation: Rationale and Chemical Stability Considerations
The final step in the preparation of the active pharmaceutical ingredient is the formation of a salt. Tenofovir alafenamide is formulated as a fumarate salt, which offers several advantages over the freebase form. chemicalbook.comnih.gov The salt is prepared by reacting tenofovir alafenamide with fumaric acid. ebi.ac.ukchemicalbook.com
The primary rationale for forming the fumarate salt is to improve the physicochemical properties of the drug substance, including its stability, solubility, and handling characteristics. google.com Tenofovir alafenamide has been formulated as both a monofumarate (1:1 ratio of TAF to fumaric acid) and a hemifumarate (2:1 ratio). chemicalbook.comuscourts.govmdpi.com
Key considerations for fumarate salt formation include:
Improved Stability : The hemifumarate form, in particular, has been shown to have improved thermodynamic and chemical stability compared to the monofumarate form. uscourts.govepo.org However, both forms can be susceptible to degradation under stress conditions. nih.govgoogle.com
Enhanced Purification : The formation of the hemifumarate salt provides a significant advantage in purging the final product of the major diastereomeric impurity, GS-7339. chemicalbook.com This makes the purification process more efficient and reproducible. uscourts.gov
Physicochemical Properties : The salt form can influence properties like melting point and hygroscopicity. The hemifumarate salt has a higher melting point than the monofumarate. uscourts.gov While TAF freebase shows higher chemical stability in some implantable formulations, the fumarate salt's properties are often more suitable for oral solid dosage forms. nih.gov
Solubility : Tenofovir alafenamide fumarate is a BCS Class III compound with pH-dependent solubility. It is more soluble at lower pH values. tmda.go.tz
The choice between the monofumarate and hemifumarate forms involves a trade-off between various properties, with the hemifumarate often being favored for its superior stability and purification advantages. chemicalbook.comuscourts.govepo.org
Table of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | TAF |
| Tenofovir Alafenamide | GS-7340 |
| Tenofovir Disoproxil Fumarate | TDF |
| (R)-9-[2-(phosphonomethoxy)propyl]adenine | PMPA, Tenofovir |
| (R)-9-[2-(hydroxypropyl)adenine] | (R)-HPA |
| Isopropyl L-alaninate | - |
| Cathepsin A | CatA |
| 9-[(R)-2-[[(R)-[[(S)-1-(isopropoxycarbonyl)ethyl]amino]phenoxyphosphinyl]methoxy]propyl]adenine | GS-7339 |
| Diisopropyl azodicarboxylate | DIAD |
| N-iodosuccinimide | NIS |
| Trifluoromethanesulfonic acid | TfOH |
| Fumaric Acid | - |
Advanced Analytical Methodologies for Tenofovir Alafenamide Fumarate
Chromatographic Techniques for Compound Analysis (e.g., HPLC, UPLC, LC-MS/MS)
Chromatographic techniques are fundamental to the separation, identification, and quantification of Tenofovir (B777) Alafenamide Fumarate (B1241708) and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Reverse-phase HPLC (RP-HPLC) is a commonly utilized technique for TAF analysis. nih.govnih.govderpharmachemica.com A typical RP-HPLC method might employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like triethylamine (B128534) and o-phosphoric acid in water, pH 2.6) and an organic solvent such as methanol (B129727). nih.gov Detection is often carried out using a Diode Array Detector (DAD) at a wavelength of approximately 265 nm. nih.gov The retention times for TAF and other co-formulated drugs like Emtricitabine (B123318) and Dolutegravir Sodium are specific under defined conditions, allowing for their simultaneous quantification. nih.gov For instance, in one method, the retention time for TAF was found to be 4.537 minutes. nih.gov
UPLC, an evolution of HPLC, utilizes smaller particle-sized columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. Validated UPLC methods for TAF and its impurities have demonstrated high specificity, with no interfering peaks at the retention time of TAF or its specified impurities. sciencearchives.orgresearchgate.net These methods are robust, with consistent results even with variations in parameters like flow rate and column temperature. sciencearchives.orgresearchgate.net A representative UPLC method might use a flow rate of 0.35 mL/minute with detection at 260 nm, and a total run time of 30 minutes. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for bioanalytical applications where very low concentrations of TAF and its metabolites need to be quantified in complex biological matrices. ijper.orgnih.govmedpharmres.com In LC-MS/MS, after chromatographic separation, the analyte is ionized (often using electrospray ionization in positive ion mode) and then fragmented. ijper.orgmedpharmres.com The mass spectrometer detects specific precursor-to-product ion transitions, providing a high degree of certainty in identification and quantification. ijper.org For TAF, a common transition monitored is m/z 477.3 → 270.04. ijper.org The total run time for an LC-MS/MS method can be as short as 3.0 to 5 minutes. ijper.orgnih.gov
| Parameter | HPLC Method 1 nih.gov | HPLC Method 2 nih.gov | UPLC Method researchgate.net |
|---|---|---|---|
| Column | Exterra C18 (150×4.6mm, 5μm) | Inertsil octyldecylsilyl C18 (4.6×250 mm, 5 mm) | Not specified |
| Mobile Phase | Methanol:Buffer (0.1% v/v Triethylamine and o-phosphoric acid in water, pH 2.6) (75:25 v/v) | 0.2% Triethylamine buffer:Methanol (40:60 v/v) | Gradient of Mobile Phase-A and Mobile Phase-B |
| Flow Rate | 1 mL/min | Not specified | 0.35 mL/minute |
| Detection Wavelength | 265 nm (DAD) | Not specified | 260 nm |
| TAF Retention Time | Not specified | 4.537 min | Not specified |
Spectroscopic Characterization Methods (e.g., UV-Spectrophotometry, Mass Spectrometry)
Spectroscopic methods are essential for the structural characterization and quantification of this compound.
UV-Spectrophotometry is a simple, cost-effective, and reproducible method for the quantification of TAF in bulk and pharmaceutical forms. rjptonline.orgresearchgate.net This technique is based on the principle that the drug absorbs ultraviolet light at a specific wavelength. The absorption maximum (λmax) for TAF is consistently found to be around 260-261 nm in various solvents, including a mixture of distilled water and acetonitrile (B52724) or methanol and distilled water. rjptonline.orgresearchgate.netsemanticscholar.org Beer's law, which states that the absorbance is directly proportional to the concentration, is typically obeyed in a specific concentration range, for example, 6.25-37.5 µg/ml or 10-50 µg/ml. rjptonline.orgresearchgate.net This linearity allows for the accurate quantification of the drug.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive quantification of TAF and its metabolites. ijper.orgmedpharmres.com In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For TAF, electrospray ionization (ESI) in the positive ion mode is commonly used. ijper.orgmedpharmres.com The full scan mass spectrum of TAF shows a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 477.10 to 477.3. ijper.orgmedpharmres.com Further fragmentation of this precursor ion in tandem mass spectrometry (MS/MS) generates characteristic product ions. A frequently monitored transition for quantification is from the precursor ion at m/z 477.10 to a product ion at m/z 176.00 or from m/z 477.3 to m/z 270.04. ijper.orgmedpharmres.com These specific transitions provide high selectivity for TAF analysis even in complex matrices.
| Parameter | UV-Spectrophotometry rjptonline.orgsemanticscholar.org | Mass Spectrometry (LC-MS/MS) ijper.orgmedpharmres.com |
|---|---|---|
| Absorption Maximum (λmax) | 260-261 nm | Not Applicable |
| Linearity Range | 6.25-37.5 µg/ml | 2-500 ng/ml (in plasma) |
| Precursor Ion [M+H]⁺ (m/z) | Not Applicable | ~477.10 - 477.3 |
| Product Ion (m/z) | Not Applicable | 176.00 or 270.04 |
Quantitative Bioanalytical Assays for Prodrug and Metabolites in Research Matrices (e.g., cell lysates, tissue homogenates)
The quantification of TAF and its active metabolite, tenofovir (TFV), as well as the intracellular active form, tenofovir-diphosphate (TFV-DP), in various biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS is the gold standard for these bioanalytical assays due to its high sensitivity and specificity. nih.govmedpharmres.comnih.gov
These assays have been developed and validated for various research matrices, including plasma, cerebrospinal fluid (CSF), cell lysates (like peripheral blood mononuclear cells - PBMCs), and tissue homogenates. nih.govnih.govoup.com For instance, a validated LC-MS/MS method for the simultaneous determination of TAF and TFV in human plasma and CSF utilized solid-phase extraction for sample cleanup. nih.govnih.gov The standard curve concentrations for these assays can range from 0.5 to 500 ng/mL for the plasma assay and 0.1 to 50 ng/mL for the CSF assay. nih.govnih.gov
A significant challenge in the bioanalysis of TAF is its potential for in vitro hydrolysis to TFV, which can lead to an overestimation of TFV concentrations. nih.gov To mitigate this, a common practice is to treat plasma samples with formic acid immediately after collection to stabilize TAF. nih.gov
For the analysis of intracellular metabolites like TFV-DP in cell lysates and tissue homogenates, specialized extraction and chromatographic methods are required. Anion exchange chromatography is often employed for the separation of the highly polar TFV-DP. nih.gov The lower limits of quantification (LLOQ) for these assays are critical, with reported values as low as 5 fmol/sample for tissue TFV-DP. asm.orgbiorxiv.org Despite quantifiable levels in plasma, TAF was found to be unquantifiable in rectal tissue samples in one study, highlighting the importance of matrix-specific analysis. nih.gov
| Analyte | Matrix | Method | Linearity/Range | LLOQ | Reference |
|---|---|---|---|---|---|
| Tenofovir Alafenamide (TAF) | Plasma | LC-MS/MS | 0.5-500 ng/mL | 0.03 ng/mL | nih.govnih.govbiorxiv.org |
| Tenofovir (TFV) | Plasma | LC-MS/MS | 0.5-500 ng/mL | 1 ng/mL | nih.govnih.govbiorxiv.org |
| Tenofovir Alafenamide (TAF) | Cerebrospinal Fluid (CSF) | LC-MS/MS | 0.1-50 ng/mL | Not specified | nih.govnih.gov |
| Tenofovir (TFV) | Cerebrospinal Fluid (CSF) | LC-MS/MS | 0.1-50 ng/mL | Not specified | nih.govnih.gov |
| Tenofovir-diphosphate (TFV-DP) | PBMC/Tissue Homogenates | LC-MS/MS | Not specified | 5-50 fmol/sample | asm.orgbiorxiv.org |
Purity and Impurity Profiling in Research Synthesis
Ensuring the purity of this compound is paramount for its quality and safety. Impurity profiling involves the identification and quantification of any unwanted chemicals that may be present in the active pharmaceutical ingredient (API). These can include starting materials, by-products, intermediates, degradation products, reagents, and solvents.
UPLC is a highly effective technique for the separation and quantification of TAF from its related impurities. sciencearchives.orgresearchgate.net Validated UPLC methods have demonstrated the ability to resolve TAF from its known impurities, with no interference from blank diluents. sciencearchives.orgresearchgate.net The specificity of these methods is confirmed by peak purity analysis. sciencearchives.org Linearity for various impurities is established from the limit of quantification (LOQ) to 150% of the test concentration. sciencearchives.orgresearchgate.net
Forced degradation studies are an integral part of impurity profiling. nih.govrjptonline.org In these studies, TAF is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis to induce the formation of degradation products. nih.govrjptonline.org The resulting degradants can then be identified and characterized, often using techniques like LC-MS. nih.gov For example, under hydrolytic conditions, the predominant degradation species of TAF are tenofovir (TFV) and monophenyl-TFV. nih.gov
The chiral purity of TAF is also a critical aspect, as it has two chiral centers. thieme-connect.comthieme-connect.com Chiral HPLC methods using chiral stationary phases (CSPs) have been developed to separate TAF from its stereoisomers. thieme-connect.com This is important because different stereoisomers can have different pharmacological and toxicological profiles. thieme-connect.com
| Impurity/Degradant | Type | Analytical Technique for Detection | Reference |
|---|---|---|---|
| Tenofovir (TFV) | Hydrolytic Degradation Product | UPLC, LC-MS | nih.gov |
| Monophenyl-TFV | Hydrolytic Degradation Product | UPLC, LC-MS | nih.gov |
| (S)-Tenofovir phenyl ester | Chiral Impurity | Chiral HPLC | thieme-connect.comthieme-connect.com |
| TAF-impurity H (isopropyl tenofovir alafenamide) | Process Impurity | Not specified | google.com |
| TAF-impurity I (diphenyl tenofovir alafenamide) | Process Impurity | Not specified | google.com |
| TAF-impurity J (diamide tenofovir alafenamide) | Process Impurity | Not specified | google.com |
Formulation Science and Delivery Strategies Non Dosage/administration Focus
Chemical Stability and Degradation Pathways of the Fumarate (B1241708) Salt
The chemical stability of Tenofovir (B777) Alafenamide (TAF) as a fumarate salt is a critical factor in its formulation and delivery. TAF is susceptible to hydrolysis, particularly in acidic conditions. nih.gov Studies have shown that the degradation of TAF is pH-dependent, with a "stability window" identified between pH 4.8 and 5.8, where degradation is significantly reduced. researchgate.netpitt.edu The most stable pH for TAF has been determined to be 5.3. researchgate.net
Hydrolysis is the primary degradation pathway for TAF, and this process is influenced by the presence of water and the pH of the microenvironment. nih.govnih.gov In the context of long-acting delivery systems like subcutaneous implants, controlling the intra-device pH is paramount for maintaining TAF stability. pitt.edu Research has demonstrated that incorporating pH modifiers, such as dibasic sodium phosphate (B84403) or sodium citrate, can significantly stabilize TAF. pitt.edu
The specific salt form of TAF also impacts its stability. The hemifumarate salt of TAF has been shown to be more chemically stable and exhibit better long-term storage stability compared to the monofumarate form, with significantly less degradation observed under various conditions of temperature and relative humidity. google.com In fact, single-crystal X-ray diffraction has revealed that the tenofovir alafenamide hemifumarate (TA HF) exists as a co-crystal. mdpi.com Conversely, studies on subcutaneous implants have indicated that the TAF freebase (TAFFB) demonstrates higher chemical stability than the TAF hemifumarate salt (TAFHF) under both simulated physiological and storage conditions. nih.govnih.gov
The degradation products of TAF have been characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net While TAF is more stable than Tenofovir Disoproxil Fumarate (TDF) in simulated intestinal fluid (SIF), it is less stable in simulated gastric fluid (SGF). researchgate.net
Table 1: Comparative Stability of Tenofovir Alafenamide Fumarate Forms
| Salt Form | Key Stability Findings | Conditions | Reference |
|---|---|---|---|
| Hemifumarate Salt | More chemically stable with less degradation than the monofumarate form. | Long-term storage, varied temperature and humidity. | google.com |
| Monofumarate Form | Less stable compared to the hemifumarate salt. | Identical storage conditions to hemifumarate. | google.com |
| Freebase (in implants) | Higher chemical stability than the hemifumarate salt. | Simulated physiological and storage conditions. | nih.govnih.gov |
Influence of Prodrug Design on Physicochemical Properties Relevant to Delivery
The design of Tenofovir Alafenamide (TAF) as a phosphonamidate prodrug significantly influences its physicochemical properties, enhancing its potential for effective drug delivery. tmda.go.tz This prodrug strategy, often referred to as ProTide technology, masks the negatively charged phosphonate (B1237965) group of the parent drug, tenofovir, with lipophilic moieties. nih.govdrugbank.com This structural modification increases the lipophilicity of the molecule, which in turn improves its permeability across biological membranes. nih.govacs.orgnih.gov
TAF's increased lipophilicity facilitates its absorption. drugbank.com The prodrug design allows TAF to be a substrate for hepatic uptake transporters, enabling efficient delivery to target cells like hepatocytes. tmda.go.tz Once inside the target cells, TAF is metabolized to release the active drug, tenofovir. tmda.go.tz This intracellular conversion is a key advantage, leading to higher intracellular concentrations of the active metabolite and lower systemic exposure to tenofovir compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). tga.gov.ausciensage.infomedicinespatentpool.orgmedicinespatentpool.org
The physicochemical properties of TAF are summarized below:
Table 2: Physicochemical Properties of Tenofovir Alafenamide
| Property | Value/Description | Relevance to Delivery | Reference |
|---|---|---|---|
| Molecular Weight | 476.47 g/mol | Suitable for transdermal delivery considerations. | mdpi.com |
| LogP | 1.8 | Indicates increased lipophilicity for better membrane permeability. | mdpi.com |
| Aqueous Solubility | pH-dependent; soluble at low pH, slightly soluble up to pH 8.0. | Affects dissolution and absorption characteristics. | tmda.go.tz |
| Physical Description | White to off-white, slightly hygroscopic powder. | Important for solid dosage form formulation. | tmda.go.tz |
The success of the ProTide approach with TAF demonstrates how targeted structural modifications can overcome the delivery challenges of the parent drug, leading to improved therapeutic outcomes. mdpi.com
Conceptual Approaches to Novel Delivery Systems for Prodrugs
The unique properties of Tenofovir Alafenamide (TAF) make it a candidate for various novel delivery systems beyond conventional oral tablets. nih.gov One of the most explored conceptual approaches is the development of long-acting formulations, such as transdermal patches and subcutaneous implants. medicinespatentpool.orgmedicinespatentpool.orgnih.gov
Transdermal Delivery:
The development of a transdermal patch for TAF is considered a promising strategy. mdpi.comnih.govresearchgate.net This approach offers several potential advantages, including avoiding first-pass metabolism, reducing gastrointestinal side effects, and improving patient compliance through less frequent administration. impactfactor.org Research has focused on developing both matrix-based and silicone-based patches. nih.govresearchgate.net Studies have shown the feasibility of achieving a therapeutically relevant flux of TAF across human epidermis. nih.govresearchgate.net The success of a transdermal system relies on optimizing the formulation to enhance skin permeation, which can be achieved by incorporating chemical enhancers and selecting appropriate adhesive matrices. researchgate.netimpactfactor.org Solid lipid nanoparticles (SLNs) incorporated into a gel have also been investigated as a way to improve the skin permeation and stability of TAF. impactfactor.org
Subcutaneous Implants:
Another significant area of research is the development of long-acting subcutaneous implants for sustained release of TAF. nih.govpitt.edunih.govmdpi-res.com These implants, often made from biodegradable polymers like polycaprolactone (B3415563) (PCL), are designed to release the drug over an extended period, potentially for several months. nih.govpitt.edu A major challenge in this area is ensuring the long-term chemical stability of TAF within the implant. pitt.edu As discussed previously, this has led to research into optimizing the implant's formulation by controlling the internal pH to mitigate hydrolytic degradation. nih.govpitt.edunih.gov These long-acting implants hold the potential to significantly improve adherence to HIV pre-exposure prophylaxis (PrEP) regimens. nih.govnih.gov
These novel delivery systems aim to leverage the improved physicochemical properties of the TAF prodrug to provide more effective and convenient treatment options. nih.govimpactfactor.org
Future Research Directions and Unexplored Avenues in Tenofovir Alafenamide Research
Elucidation of Novel Intracellular Transport Mechanisms
The intracellular journey of TAF is a multi-step process involving various enzymes and transporters. dovepress.com While it is established that TAF enters hepatocytes and peripheral blood mononuclear cells (PBMCs) through a combination of passive diffusion and active transport, the complete picture of its transport and metabolic activation is still unfolding. asm.orgasm.org
Initial research identified that in addition to passive permeability, the hepatic uptake of TAF is facilitated by organic anion-transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). asm.orgasm.org Once inside hepatocytes, TAF is primarily hydrolyzed by carboxylesterase 1 (CES1). asm.org In PBMCs and other HIV target cells, the lysosomal enzyme cathepsin A (CatA) plays a crucial role in cleaving the carboxyester bond of the prodrug moiety. nih.govthebodypro.com This is followed by the formation of a tenofovir-alanine conjugate, which is then converted to tenofovir (B777) and subsequently phosphorylated to the active TFV-DP. nih.govresearchgate.net
However, the precise interplay and potential redundancy of these pathways, especially in different cell types and patient populations, warrant further investigation. For instance, while CatA is central to TAF activation in lymphocytes, CES1 is the primary enzyme in the liver, with CatA playing a lesser role. asm.org Future research is needed to explore other potential transporters that may contribute to TAF's cellular uptake and efflux, which could influence its efficacy and tissue distribution. Unlike tenofovir, TAF is not a substrate for the renal organic anion transporters OAT1 and OAT3, which contributes to its improved renal safety profile. nih.gov Identifying any novel, minor transport pathways could provide a more complete understanding of TAF's pharmacokinetics and potential for drug-drug interactions.
Investigation of Rare or Atypical Metabolic Pathways
The primary metabolic pathway of TAF to tenofovir is well-documented. researchgate.neteuropa.eu However, the existence of minor or atypical metabolic pathways remains an area for further exploration. Over 80% of an oral dose of TAF is eliminated through metabolism. europa.eu While the roles of CES1 and CatA are prominent, studies have shown that there can be patient-to-patient variability in the activities of these enzymes, which could affect TAF's pharmacokinetics. dovepress.com
Research has indicated that while the (S)-stereoisomers of TFV amidate prodrugs are substrates for CatA, the (R)-stereoisomers, which still show some antiviral activity, are not, suggesting the involvement of different metabolic pathways. nih.gov This points to the possibility of alternative enzymatic processes that can activate TAF, albeit less efficiently. Investigating these rare pathways is important for understanding the complete metabolic profile of TAF and could explain inter-individual differences in drug response and the potential for rare adverse effects. Further studies could focus on identifying novel metabolites of TAF in various tissues and under different physiological conditions.
Development of Next-Generation Tenofovir Prodrugs
The success of TAF has spurred the development of next-generation tenofovir prodrugs with the goal of further enhancing therapeutic efficacy and safety. patsnap.comgoogle.com The "ProTide" technology, which formed the basis for TAF's design, is being built upon to create even more stable and targeted molecules. wikipedia.orgacs.org
Current research is focused on several key areas:
Alternative Prodrug Moieties : Researchers are exploring different chemical groups to attach to tenofovir to improve its delivery and intracellular concentration. patsnap.com This includes the development of lipid conjugates of tenofovir, which have shown potent antiviral activity. acs.org
Enhanced Targeting : Efforts are underway to design prodrugs that are even more specific to target cells, further reducing off-target effects. acs.orgmedicinespatentpool.org This could involve conjugating tenofovir to molecules that are recognized by specific receptors on target cells.
Improved Metabolic Stability : While TAF is more stable in plasma than TDF, there is still room for improvement. asm.orgtandfonline.com The development of prodrugs with greater resistance to premature metabolism could lead to lower required doses and fewer side effects. acs.org One study described novel prodrugs with tyrosine derivatives that demonstrated higher cellular uptake and intracellular tenofovir release compared to TAF. acs.org
A recent study highlighted a new tenofovir prodrug, tenofovir amibufenamide fumarate (B1241708) (TMF), which showed stronger inhibition of HBV DNA replication in cell cultures and higher levels of the active metabolite TFV-DP in the liver of animal models compared to TAF. nih.gov These advancements hold the promise of creating even more potent and safer antiviral therapies.
Advanced Computational Modeling for Prodrug Optimization and Design
Computational modeling is becoming an increasingly powerful tool in drug discovery and development, including the design of next-generation prodrugs. mdpi.com In silico methods can be used to predict how different prodrug candidates will behave in the body, helping to guide the design of molecules with optimal properties. nih.govsciensage.info
Key applications of computational modeling in tenofovir prodrug research include:
Predicting Enzyme-Substrate Interactions : Techniques like molecular docking and molecular dynamics simulations can be used to model how different prodrugs interact with activating enzymes like CatA and CES1. mdpi.com This can help in designing prodrugs that are efficiently cleaved within target cells.
Simulating Intracellular Transport : Computational models can help to predict how different prodrugs will be taken up and distributed within cells, aiding in the design of molecules with improved intracellular delivery.
Free Energy Perturbation (FEP) : This method can predict the binding affinity between an enzyme and a substrate, which is crucial for the rational design of nucleoside analogs that need to be processed by both host and viral enzymes to become active. nih.govnih.gov
By using these advanced computational tools, researchers can screen a large number of potential prodrug candidates and prioritize the most promising ones for synthesis and experimental testing, accelerating the development of new and improved therapies. researchgate.net
Mechanistic Studies in Broader Viral Pathologies (Non-Clinical Therapeutic Use)
While TAF is approved for the treatment of HIV and HBV, its active component, tenofovir, has shown activity against a broader range of viruses in preclinical studies. europa.eunih.gov The activity of TAF has been shown to be specific for HIV, with the exception of weak antiviral activity observed against herpes simplex virus 2. asm.orgnih.gov
Future research could explore the potential of TAF and other tenofovir prodrugs against other viral pathogens. This would involve mechanistic studies to understand how tenofovir diphosphate (B83284) interacts with the viral polymerases of other viruses and whether it can effectively inhibit their replication. Such research could expand the therapeutic applications of the tenofovir class of drugs. For instance, a phase IV clinical study is evaluating the use of TAF for liver fibrosis. mdpi.com
Q & A
Q. What are the key pharmacological advantages of TAF over tenofovir disoproxil fumarate (TDF) in HIV therapy?
TAF achieves higher intracellular concentrations of the active metabolite tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) while maintaining 79%–97% lower plasma tenofovir exposure compared to TDF. This is due to TAF’s preferential uptake into PBMCs and efficient intracellular conversion to TFV-DP, reducing systemic toxicity while enhancing antiviral efficacy. Methodologically, confirmatory studies should measure TFV-DP in PBMCs via LC-MS/MS and compare plasma tenofovir AUCtau ratios .
Q. How should stability studies for TAF be designed to identify degradation products under stress conditions?
Stress testing under acidic, basic, oxidative, and thermal conditions using HPLC-UV or UPLC-MS/MS can identify degradation products. For example, acidic hydrolysis (0.1N HCl, 60°C) and oxidation (3% H₂O₂) generate six major degradation products. Stability in simulated gastric/intestinal fluids should also be assessed, noting TAF’s instability in fasted gastric fluid but stability in fed conditions. Include mass spectrometry for structural elucidation of degradants .
Q. What clinical trial designs are appropriate to establish bioequivalence of TAF formulations under fed vs. fasting conditions?
Use a randomized, open-label, single-dose, three-sequence crossover design with healthy volunteers. Measure plasma TAF and tenofovir levels via HPLC-MS/MS. Key parameters include Cₘₐₓ, AUC₀–t, and Tₘₐₓ. Fed conditions (high-fat meal) typically delay Tₘₐₓ but do not affect overall bioavailability, aligning with regulatory guidelines for food-effect studies .
Advanced Research Questions
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize TAF dosing in patients with chronic kidney disease (CKD)?
Population PK models incorporating renal clearance and PBMC uptake predict that stage 3–4 CKD patients require dose reductions (e.g., 25 mg every 48–72 hours) to avoid plasma tenofovir accumulation. However, intracellular TFV-DP remains 50% higher than TDF levels, maintaining efficacy. Validate using sparse PBMC sampling and Bayesian estimation .
Q. What experimental approaches resolve contradictions in weight gain outcomes associated with TAF-based regimens?
Longitudinal cohort studies should stratify by antiretroviral class (e.g., second-generation integrase inhibitors vs. NNRTIs) and control for baseline BMI, age, and comorbidities. Use dual-energy X-ray absorptiometry (DEXA) to differentiate fat redistribution from overall weight gain. TAF’s metabolic profile may interact with INSTIs, necessitating multivariate regression analyses .
Q. How do resistance mechanisms to TAF differ from TDF in vitro, and how should resistance testing be adapted?
In vitro selection experiments show TAF-resistant HIV variants develop K65R/E/Q mutations at higher TFV-DP thresholds than TDF. Phenotypic assays should use PBMC-based models to mimic intracellular TFV-DP levels. Genotypic analysis must include reverse transcriptase codons 65–70, with structural modeling to assess mutation impact on TFV-DP binding .
Q. What surrogate endpoints are validated for assessing TAF efficacy in HBV-related decompensated cirrhosis trials?
Composite endpoints include HBV-DNA suppression (<20 IU/mL), ALT normalization, and Child-Pugh score improvement. Liver biopsy (where feasible) or non-invasive elastography can assess fibrosis regression. Monitor renal biomarkers (eGFR, urinary β₂-microglobulin) due to TAF’s renal excretion profile .
Methodological Considerations
- Dosage Adjustment in CKD : Use reduced dosing intervals (e.g., 25 mg every 2–3 days) guided by eGFR and PBMC TFV-DP monitoring .
- Comparative Efficacy Trials : Include bone mineral density (hip/spine DEXA) and tubular proteinuria (retinol-binding protein/β₂-microglobulin ratios) as safety endpoints .
- Resistance Studies : Employ deep sequencing to detect low-frequency K65R variants in PBMC-derived HIV RNA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
